Characterizing a Novel Drug Precursor: A Technical Guide to the Physical Properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Characterizing a Novel Drug Precursor: A Technical Guide to the Physical Properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Immediate Release to the Scientific Community
As the landscape of drug discovery and development continues to evolve, the need for rapid and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the physical properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a compound of interest for researchers, scientists, and drug development professionals. Due to the novel nature of this compound, this document integrates established analytical methodologies with comparative data from structurally analogous molecules to provide a comprehensive predictive and procedural framework.
Introduction to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is an aromatic sulfone containing a bromine atom and a cyclopropylmethyl group. Its structural features suggest its potential as a versatile building block in medicinal chemistry, where the combination of an aryl halide, a sulfone, and a cyclopropyl moiety can be exploited for various synthetic transformations and to modulate pharmacokinetic and pharmacodynamic properties.
The accurate determination of its physical properties is a critical first step in its evaluation as a potential drug precursor. These properties govern its behavior in chemical reactions, formulation processes, and biological systems. This guide will therefore focus on both the predicted properties of this molecule and the established, authoritative methods for their empirical determination.
Predicted Physicochemical Properties
In the absence of extensive published experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, we can predict its physical properties by examining structurally related analogs. The two most relevant analogs for this purpose are 1-bromo-3-cyclopropylbenzene and 1-bromo-3-(methylsulfonyl)benzene. By understanding the contributions of the cyclopropyl and methanesulfonyl groups individually, we can build a scientifically reasoned estimation of the properties of the target compound.
| Property | 1-Bromo-3-cyclopropylbenzene | 1-Bromo-3-(methylsulfonyl)benzene | 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (Predicted) |
| CAS Number | 1798-85-2 | 34896-80-5[1] | 1207071-33-9 |
| Molecular Formula | C₉H₉Br | C₇H₇BrO₂S | C₁₀H₁₁BrO₂S |
| Molecular Weight ( g/mol ) | 197.07[2] | 235.10[3] | 275.16 |
| Physical State | Liquid or Solid[4] | Solid (Predicted) | Solid (Predicted) |
| Melting Point (°C) | Not available | 98-100 (for 4-isomer) | Likely a crystalline solid with a melting point above 100°C |
| Boiling Point (°C) | 230 (at 760 mmHg)[4] | Not available | Expected to be significantly higher than 230°C, likely with decomposition |
| Density (g/mL) | 1.474[4] | Not available | Expected to be > 1.5 g/mL |
| Water Solubility | Insoluble (Predicted) | Low (Predicted) | Very low to insoluble |
| LogP (Octanol-Water Partition Coefficient) | 3.32650[4] | ~2.5 (Predicted) | Likely in the range of 3.0 - 4.0 |
Rationale for Predictions:
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Physical State and Melting Point: The presence of the polar sulfonyl group in 1-bromo-3-(methylsulfonyl)benzene is expected to induce a solid state with a significant melting point due to strong dipole-dipole interactions and potential for crystal lattice packing. While data for the 3-isomer is scarce, the 4-isomer (1-bromo-4-(methylsulfonyl)benzene) has a melting point of 98-100 °C. The target molecule, with its larger cyclopropylmethanesulfonyl group, is also predicted to be a crystalline solid, likely with an even higher melting point.
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Boiling Point: 1-bromo-3-cyclopropylbenzene has a boiling point of 230 °C. The addition of the sulfonyl group, with its strong intermolecular forces, will substantially increase the boiling point. It is likely that the compound will decompose at or before reaching its boiling point at atmospheric pressure.
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Density: The density of 1-bromo-3-cyclopropylbenzene is 1.474 g/mL. The incorporation of two oxygen atoms and a sulfur atom in the sulfonyl group will increase the molecular weight and likely lead to more efficient packing, resulting in a higher density.
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Water Solubility: Both the bromo and cyclopropyl groups contribute to the lipophilicity of the analogs, leading to poor water solubility. The sulfonyl group, while polar, is part of a larger organic structure, and its contribution to water solubility is not expected to overcome the hydrophobicity of the rest of the molecule. Therefore, the target compound is predicted to be very poorly soluble in water.
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LogP: The LogP of 1-bromo-3-cyclopropylbenzene is 3.32650. The sulfonyl group will increase polarity, which would typically lower the LogP. However, the addition of the methylene spacer in the cyclopropylmethanesulfonyl group will increase lipophilicity. The interplay of these factors is complex, but a LogP value in the range of 3.0 to 4.0 is a reasonable estimate.
Standard Operating Procedures for Physical Property Determination
For any novel compound entering a drug development pipeline, empirical determination of its physical properties is mandatory. The following sections detail the authoritative, self-validating protocols for these measurements, based on the OECD Guidelines for the Testing of Chemicals.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is a fundamental property for the characterization and purity assessment of a solid substance.
Causality Behind Experimental Choices: The choice of method depends on the nature of the substance. The capillary method is widely used for crystalline solids. The heating rate is critical; a slow rate (around 1 °C/minute) near the melting point is necessary to ensure thermal equilibrium between the heating block and the sample.
Experimental Protocol (Capillary Method):
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A small amount of the finely powdered, dry substance is packed into a capillary tube.
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The capillary tube is placed in a heated block apparatus equipped with a calibrated thermometer or a digital temperature sensor.
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The temperature is raised at a controlled rate.
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The temperatures at the initial collapse of the material and when the last solid particle disappears are recorded as the melting range.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Causality Behind Experimental Choices: For small sample sizes, the Siwoloboff method is suitable. This method relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary will equal the external pressure, causing a continuous stream of bubbles.
Experimental Protocol (Siwoloboff Method):
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A small amount of the liquid is placed in a test tube.
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A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube.
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The assembly is heated in a liquid bath.
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As the temperature rises, air trapped in the capillary expands and escapes.
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At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.
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The heat source is removed, and the temperature at which the liquid is drawn back into the capillary is recorded as the boiling point.
Water Solubility (OECD Guideline 105)
Water solubility is a critical parameter that influences a drug's absorption and distribution.
Causality Behind Experimental Choices: The flask method is a straightforward and reliable technique for determining the water solubility of compounds that are not poorly soluble. It involves creating a saturated solution and then measuring the concentration of the dissolved substance. Agitation and temperature control are crucial to ensure that true equilibrium is reached.
Experimental Protocol (Flask Method):
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An excess amount of the substance is added to a known volume of water in a flask.
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The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
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The solution is then allowed to stand to allow undissolved material to settle.
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A sample of the supernatant is carefully removed and filtered or centrifuged to remove any suspended particles.
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The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Density (OECD Guideline 109)
Density is an important property for formulation and manufacturing processes.
Causality Behind Experimental Choices: The pycnometer method is a precise method for determining the density of both liquids and solids. It relies on accurately measuring the mass of a known volume of the substance. Temperature control is critical as density is temperature-dependent.
Experimental Protocol (Pycnometer Method for Solids):
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The mass of a clean, dry pycnometer is determined.
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The pycnometer is filled with the solid sample, and the total mass is measured.
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A liquid of known density in which the solid is insoluble is added to fill the pycnometer, and the total mass is measured.
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The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its mass is determined.
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The density of the solid is calculated from these mass measurements and the known density of the liquid.
Partition Coefficient (n-Octanol/Water) (OECD Guideline 117)
The n-octanol/water partition coefficient (LogP) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.
Causality Behind Experimental Choices: The HPLC method is a rapid and reliable way to estimate LogP. It is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its LogP. A series of reference compounds with known LogP values are used to create a calibration curve.
Experimental Protocol (HPLC Method):
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Prepare a mobile phase of methanol/water.
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Inject a series of reference compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18).
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Measure the retention time for each reference compound.
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Create a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values.
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Inject the test substance and measure its retention time.
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Calculate the LogP of the test substance from its retention time using the calibration curve.
Structural Elucidation and Characterization
The identity and purity of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene must be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfonyl group, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns indicative of the 1,3-disubstitution. The methylene protons adjacent to the electron-withdrawing sulfonyl group will be shifted downfield. The cyclopropyl protons will appear in the upfield region (typically 0.5-1.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with the carbon attached to the bromine being significantly shielded), the methylene carbon, and the carbons of the cyclopropyl ring. The carbon attached to the sulfonyl group will be deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Characteristic strong absorption bands are expected for the sulfonyl group (S=O asymmetric and symmetric stretching) in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present, as well as a C-Br stretching frequency in the fingerprint region.
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio). Fragmentation may involve the loss of the cyclopropylmethyl group, the sulfonyl group, or the bromine atom.
Conclusion
While experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is not yet widely available, a robust understanding of its physical properties can be achieved through a combination of predictive methods based on analogous structures and empirical determination using established, authoritative protocols. This guide provides the necessary framework for researchers and drug development professionals to confidently characterize this and other novel chemical entities, ensuring the integrity and reliability of data that is foundational to the drug discovery process.
References
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